Endrin ketone

Description

Properties

IUPAC Name |

1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHZFAQWVKBTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866345 | |

| Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Cerilliant MSDS] | |

| Record name | Endrin ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53494-70-5, 7378-10-1 | |

| Record name | Endrin ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 53494-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of Endrin Ketone from Endrin Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical transformation of the organochlorine pesticide endrin into its metabolite, endrin ketone. This document outlines the primary degradation pathways, summarizes key quantitative data, details available experimental methodologies, and provides visual representations of the chemical processes and experimental workflows.

Introduction

Endrin is a highly persistent organochlorine pesticide, the use of which has been broadly discontinued due to its toxicity and environmental persistence. Understanding the degradation of endrin is crucial for environmental monitoring, toxicology studies, and the development of remediation strategies. One of the notable degradation products of endrin is this compound, a pentacyclic ketone formed through molecular rearrangement. This guide focuses on the abiotic and biotic pathways leading to the formation of this compound. The primary mechanisms of this transformation are photodegradation and thermal decomposition, with microbial degradation also playing a role under certain conditions.[1]

Degradation Pathways

The formation of this compound from endrin is predominantly an isomerization reaction, where the epoxide ring in the endrin molecule rearranges to form a ketone group. This transformation can be induced by several environmental factors.

Photodegradation

Exposure to ultraviolet (UV) radiation, both from sunlight and artificial sources, is a primary driver for the conversion of endrin to this compound.[1][2] This photoisomerization occurs when endrin absorbs sufficient light energy to undergo a molecular rearrangement.[1] Studies have shown that this conversion can be significant, with yields of up to 80% being reported in organic solvents under laboratory conditions. In addition to this compound, minor amounts of endrin aldehyde may also be formed during photodegradation.

Thermal Degradation

High temperatures can also induce the isomerization of endrin to this compound. Endrin is known to decompose at temperatures above 200°C, and exposure to temperatures around 230°C can lead to the formation of this compound and endrin aldehyde.[3] This pathway is particularly relevant in the context of thermal remediation of contaminated sites and during analytical procedures that involve high-temperature inlets, such as gas chromatography.

Microbial Degradation

While less commonly reported as a major pathway for this compound formation, some microbial degradation of endrin can yield δ-ketoendrin (this compound). This biotransformation is dependent on the presence of specific microorganisms and suitable environmental conditions, typically anaerobic. Fungi and bacteria have been identified as capable of degrading endrin, although the specific enzymes and metabolic pathways involved in the formation of this compound are not as well-characterized as the abiotic routes.

Quantitative Data on this compound Formation

The following tables summarize the available quantitative data on the conversion of endrin to this compound under various conditions.

Table 1: Photodegradation of Endrin to this compound

| Condition | Matrix/Solvent | Light Source | Half-life | Yield of this compound | Reference |

| Laboratory | Solid Endrin | Not Specified | 20-40 hours | Not Specified | (Knoevenagel and Himmelreich, 1976) |

| Field | Solid Endrin | Sunlight | 7 ± 2 days (in summer) | 50% isomerization | |

| Laboratory | Hexane/Cyclohexane | UV (253.7 nm, 300 nm) / Sunlight | Not Specified | Up to 80% |

Table 2: Thermal Degradation of Endrin

| Temperature | Condition | Primary Products | Reference |

| >200°C | Decomposition | Not specified | |

| 230°C | High-temperature exposure | This compound and Endrin Aldehyde |

Table 3: Analytical Method Performance Criteria

| Analytical Method | Parameter | Acceptance Criteria | Reference |

| US EPA Method 508.1 | Endrin Degradation | <20% | |

| US EPA Method 525.2 | Endrin Breakdown | <20% |

Experimental Protocols

This section provides an overview of the methodologies used to study the formation of this compound from endrin. It is important to note that detailed, replicable step-by-step protocols are not fully available in the public domain literature. The following descriptions are compiled from the methodological details provided in the cited sources.

Photodegradation of Endrin in Organic Solvents (Based on Zabik et al., 1971)

This protocol describes a general procedure for the laboratory-scale photodegradation of endrin.

-

Materials and Equipment:

-

Endrin standard

-

Hexane or cyclohexane (spectroscopic grade)

-

Photoreactor with a UV lamp (e.g., 253.7 nm or 300 nm)

-

Quartz reaction vessels

-

Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC/MS)

-

Analytical standards of endrin and this compound

-

-

Procedure:

-

Prepare a solution of endrin in hexane or cyclohexane at a known concentration.

-

Place the solution in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp for a defined period. The reaction vessel may be placed in a water bath to maintain a constant temperature.

-

At specific time intervals, withdraw aliquots of the reaction mixture for analysis.

-

Analyze the samples by GC-ECD or GC/MS to determine the concentrations of remaining endrin and the formed this compound.

-

Quantify the compounds by comparing their peak areas to those of analytical standards.

-

Analysis of Endrin Degradation by Gas Chromatography

This protocol outlines the general steps for the analysis of endrin and its degradation products using gas chromatography, as indicated in various EPA methods.

-

Instrumentation:

-

Gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC/MS).

-

A capillary column suitable for organochlorine pesticide analysis (e.g., methyl silicone or 14% cyanopropylphenyl-methyl silicone coated).

-

-

Sample Preparation:

-

Extract the endrin and its degradation products from the sample matrix (e.g., water, soil, or reaction mixture) using a suitable solvent such as hexane/ether.

-

Concentrate the extract to a small volume using a rotary evaporator.

-

The extract may require cleanup using techniques like Florisil column chromatography to remove interfering substances.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1-5 µL) of the prepared sample into the GC.

-

The GC oven temperature is programmed to separate the compounds of interest. A typical program might start at a lower temperature (e.g., 50-80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure all compounds have eluted.

-

The inlet temperature is typically set high (e.g., 230°C) to ensure rapid volatilization of the analytes. However, it is crucial that the entire GC system is highly inert to prevent on-column degradation of endrin.

-

Identify and quantify the peaks corresponding to endrin, this compound, and endrin aldehyde by comparing their retention times and peak areas to those of known standards.

-

Microbial Degradation of Endrin

This section provides a generalized approach to studying the microbial degradation of endrin.

-

Materials and Equipment:

-

A microbial culture capable of degrading endrin (e.g., Kocuria sp.).

-

A suitable liquid culture medium.

-

Endrin stock solution.

-

Incubator shaker.

-

Equipment for extraction and analysis as described in section 4.2.

-

-

Procedure:

-

Inoculate a sterile liquid culture medium with the selected microorganism.

-

Add a known concentration of endrin to the culture.

-

Incubate the culture under controlled conditions (e.g., temperature, shaking speed) for a specified period.

-

At regular intervals, withdraw samples from the culture.

-

Separate the microbial biomass from the culture medium by centrifugation or filtration.

-

Extract the remaining endrin and any degradation products from both the culture medium and the microbial biomass.

-

Analyze the extracts by GC-ECD or GC/MS to monitor the disappearance of endrin and the appearance of this compound.

-

Visualizations

The following diagrams illustrate the chemical transformation of endrin and a general workflow for studying its degradation.

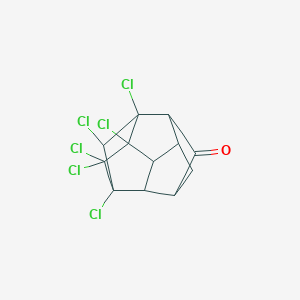

Caption: Chemical transformation pathways of endrin to this compound and endrin aldehyde.

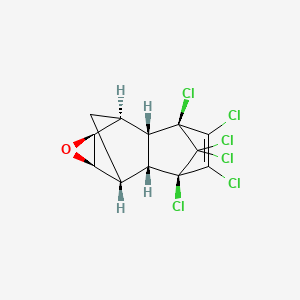

Caption: A generalized experimental workflow for studying endrin degradation.

Conclusion

The formation of this compound from endrin is a well-documented degradation pathway, primarily driven by photochemical and thermal processes. While microbial degradation can also contribute to this transformation, it appears to be a less significant route. The quantitative data available indicate that the conversion to this compound can be substantial under specific laboratory and environmental conditions. The analysis of endrin and its degradation products is typically performed using gas chromatography, with a critical need for an inert analytical system to prevent artifactual degradation. Further research is required to fully elucidate the detailed mechanisms and kinetics of microbial degradation of endrin to this compound and to develop standardized, detailed protocols for studying these transformation processes.

References

An In-Depth Technical Guide to the Photochemical Degradation of Endrin to Endrin Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical degradation of the organochlorine insecticide endrin into its primary photoproduct, endrin ketone (also known as δ-ketoendrin). The transformation is a significant environmental fate process, altering the persistence and toxicity of endrin residues. This document details the underlying chemical reaction, summarizes key quantitative data from scientific studies, outlines experimental protocols for inducing and analyzing this degradation, and provides visual representations of the process.

Introduction

Endrin is a stereoisomer of dieldrin, a cyclodiene insecticide, that was widely used in agriculture until its ban in many countries due to its high toxicity and environmental persistence.[1][2] When exposed to ultraviolet (UV) radiation from sunlight or artificial sources, endrin undergoes a photoisomerization reaction.[3][4] This process primarily yields a pentacyclic ketone isomer, this compound, and to a lesser extent, endrin aldehyde.[5] Understanding this transformation is crucial for environmental monitoring, toxicology studies, and the development of remediation strategies for contaminated sites. This compound itself is a toxic compound that can be found in soil, water sediments, and various food products.

The Photochemical Transformation Pathway

The core of the degradation process is the intramolecular rearrangement of the endrin molecule when it absorbs sufficient light energy. The epoxide ring and the polychlorinated structure of endrin are key to this transformation. The primary reaction is an isomerization that converts endrin into the more stable this compound.

Quantitative Data on Photodegradation

The rate of endrin's photochemical conversion is influenced by the medium, the intensity of the light source, and the wavelength of the radiation. Several studies have quantified this process, and the key findings are summarized below.

Table 1: Half-life and Product Yield of Endrin Photodegradation

| Condition | Medium | Light Source | Half-life (t½) | Major Product(s) & Yield | Citation(s) |

| Laboratory Study | Solid (on glass) | Not specified | 20–40 hours | This compound | |

| Field Study (Thin layers) | Solid (on glass) | Intense Summer Sunlight | 5–9 days | This compound (complete conversion in 15–19 days) | |

| Field Study | Not specified | Intense Summer Sunlight | ~7 days | ~50% conversion to this compound | |

| Laboratory Study | Hexane / Cyclohexane | Ultraviolet Radiation | Not specified | Pentachlorinated half-cage ketone (this compound) | |

| Laboratory Study | Not specified | Short-wavelength UV | Not specified | This compound (37% yield), Endrin Aldehyde (9% yield) |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections describe generalized protocols derived from cited literature for studying endrin's photochemical degradation and analyzing the resulting products.

Protocol for Photochemical Degradation

This protocol describes a general procedure for inducing the photoisomerization of endrin in a laboratory setting.

-

Standard Preparation: Prepare a stock solution of analytical-grade endrin in an organic solvent such as hexane or cyclohexane. Commercial endrin preparations are typically 95-98% pure.

-

Sample Application:

-

For solid-phase studies: Apply a thin layer of the endrin solution onto a non-reactive surface, such as a glass plate, and allow the solvent to evaporate completely.

-

For liquid-phase studies: Use the endrin solution directly in a UV-transparent reaction vessel (e.g., quartz).

-

-

Irradiation:

-

Expose the prepared samples to a controlled UV light source. Short-wavelength UV light has been shown to be effective.

-

Alternatively, for studies simulating environmental conditions, samples can be exposed to natural sunlight. The intensity and duration of exposure should be carefully monitored.

-

-

Time-course Sampling: Collect samples (or terminate the reaction for individual samples) at predetermined time intervals to analyze the extent of degradation and the formation of products over time.

-

Extraction: Extract the residues from the glass plate or from the solution using a suitable organic solvent to prepare for analysis.

Protocol for Analytical Detection (GC-μECD)

This protocol outlines a modern approach for the extraction and analysis of endrin and this compound from complex matrices, such as food or environmental samples, using a modified QuEChERS method followed by Gas Chromatography.

-

Sample Extraction (QuEChERS Method):

-

Homogenize the sample (e.g., soil, food product).

-

Extract the analytes by vigorously shaking the sample with acidified acetonitrile.

-

Induce phase separation by adding magnesium sulfate and sodium acetate (salting out).

-

Centrifuge the mixture to separate the organic layer (acetonitrile) containing the analytes.

-

-

Sample Cleanup (Dispersive Solid-Phase Extraction):

-

Transfer an aliquot of the acetonitrile extract to a tube containing a cleanup sorbent. A dual-layer solid-phase extraction (SPE) cartridge containing graphitized carbon (e.g., Supelclean ENVI-Carb) and primary secondary amine (PSA) is effective for removing interferences from fatty matrices.

-

Vortex and centrifuge the sample. The supernatant is the cleaned-up extract.

-

-

Analysis by Gas Chromatography (GC):

-

Concentrate the final extract and reconstitute it in a suitable solvent if necessary.

-

Inject an aliquot of the sample into a Gas Chromatograph equipped with a micro-Electron Capture Detector (GC-μECD), which is highly sensitive to halogenated compounds like endrin and this compound.

-

An analytical system check should be performed by injecting a standard containing only 4,4'-DDT and endrin. Degradation of endrin to this compound or endrin aldehyde should not exceed 15%.

-

-

Quantification and Confirmation:

-

Identify and quantify the analytes by comparing their retention times and peak areas to those of certified analytical standards of endrin and this compound.

-

For confirmation of identity, a second GC column with a different stationary phase or a Gas Chromatograph-Mass Spectrometer (GC/MS) can be used.

-

Conclusion

The photochemical degradation of endrin to this compound is a critical environmental pathway that reduces the concentration of the parent compound while forming a persistent and toxic metabolite. The rate of this conversion is significant under intense sunlight, with a half-life of approximately one week. Laboratory studies utilizing UV radiation confirm this transformation and allow for detailed mechanistic investigation. Accurate monitoring of both endrin and this compound requires robust analytical methods, such as GC-μECD, coupled with effective sample preparation techniques like QuEChERS to ensure reliable results for risk assessment and environmental management. Further research can focus on the influence of various environmental matrices (e.g., water with dissolved organic matter, different soil types) on the kinetics and product distribution of this photochemical reaction.

References

Microbial Transformation of Endrin to Endrin Ketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endrin, a highly persistent organochlorine pesticide, poses significant environmental and health risks. Its microbial transformation into endrin ketone, also known as delta-ketoendrin, represents a critical pathway in its environmental fate and detoxification. This technical guide provides a comprehensive overview of the microbial processes involved in this conversion, detailing the microorganisms, enzymatic mechanisms, experimental protocols, and analytical methods pertinent to this biotransformation. Quantitative data from various studies are summarized to offer a comparative perspective on the efficiency of this process. Furthermore, this guide presents signaling pathways and experimental workflows visualized through Graphviz diagrams to facilitate a deeper understanding of the complex biological and experimental procedures.

Introduction

Endrin is a stereoisomer of dieldrin that was widely used as an insecticide, rodenticide, and avicide. Due to its high toxicity and persistence in the environment, its use has been banned in many countries.[1] The breakdown of endrin in the environment is slow, with a half-life that can exceed 10 years.[2][3] Both abiotic factors, such as high temperatures and light, and biotic processes contribute to its degradation.[2][3] Microbial transformation is a key biotic process that can lead to the formation of metabolites with altered toxicity. One of the notable transformation products of endrin is this compound (delta-ketoendrin). This conversion is significant as it alters the chemical properties and potential toxicity of the parent compound. Understanding the microbial agents and enzymatic pathways responsible for this transformation is crucial for developing bioremediation strategies for endrin-contaminated sites.

Microbial Players in Endrin Transformation

A variety of microorganisms, including bacteria, fungi, and algae, have been implicated in the degradation of endrin and related cyclodiene pesticides. While direct evidence specifically for the conversion of endrin to this compound is sometimes inferred from studies on its isomer, dieldrin, several microbial groups are of significant interest.

Bacteria:

-

Anaerobic Bacteria: The transformation of endrin to this compound is reported to occur predominantly under anaerobic conditions. Microbial consortia from soil and sediment, rich in anaerobic species like Clostridium, have been shown to degrade dieldrin, suggesting a similar potential for endrin transformation.

-

Pseudomonas species: Pseudomonas fluorescens is among the bacteria identified as capable of degrading dieldrin and aldrin, indicating a potential role in endrin metabolism.

-

Kocuria sp.: A study demonstrated that Kocuria sp. can degrade up to 75% of endrin in a culture, although the specific formation of this compound was not quantified.

Fungi:

-

Trichoderma species: Trichoderma viride has been identified as a degrader of dieldrin, producing metabolites like ketoaldrin, a compound structurally related to this compound.

-

White-Rot Fungi: Species such as Phlebia acanthocystis and Phlebia brevispora are known to degrade endrin, primarily through hydroxylation reactions. While not directly forming this compound, these initial oxidative steps could be precursors to ketone formation in mixed microbial communities.

Algae:

-

Studies have shown that algae are capable of metabolizing endrin, with 12-ketoendrin being identified as a metabolite.

Enzymatic Pathways and Mechanisms

The precise enzymatic mechanism for the microbial conversion of endrin's epoxide ring to a ketone is not fully elucidated. However, several enzymatic activities are thought to be involved, primarily drawing from knowledge of the metabolism of similar compounds.

Key Proposed Enzymatic Activities:

-

Epoxide Hydrolases: These enzymes catalyze the hydrolysis of epoxide rings to form diols. While not directly forming a ketone, this could be an intermediate step in some metabolic pathways.

-

Dioxygenases: Bacterial dioxygenases are known to be involved in the degradation of aromatic compounds and could potentially act on the chlorinated hydrocarbon structure of endrin. These enzymes can catalyze the insertion of two oxygen atoms, potentially leading to ring cleavage and rearrangement.

-

Cytochrome P450 Monooxygenases: Fungal metabolism of xenobiotics often involves cytochrome P450 enzymes. These enzymes typically catalyze hydroxylation reactions, which could be an initial step in the transformation of endrin. The subsequent oxidation of a hydroxylated intermediate could then lead to the formation of a ketone.

The transformation of endrin to this compound likely involves a multi-step process within the microbial cell or consortium, potentially involving a combination of hydrolytic and oxidative enzymes.

Quantitative Data on Endrin Transformation

Quantitative data on the microbial transformation of endrin specifically to this compound is limited. Most studies focus on the overall degradation of the parent compound. The table below summarizes available data on endrin degradation by various microorganisms.

| Microorganism/Consortium | Substrate | Initial Concentration | Incubation Time | Degradation/Metabolism Rate | Metabolite(s) Identified | Reference |

| Kocuria sp. | Endrin | 3.84 g/L | Not specified | Up to 75% degradation | Not specified | |

| Phlebia acanthocystis | Endrin | Not specified | 20 days | >80% degradation | Hydroxylated and carboxylated products | |

| Algal culture | Endrin | Not specified | 1 month | 24% metabolism | 12-ketoendrin | |

| Anaerobic microbial consortium | Dieldrin | 10 mg/L | 7 days | 96% degradation | Not specified | |

| Pseudomonas fluorescens | Dieldrin | 10 mg/L | 120 hours | 77.3% degradation | Not specified | |

| Trichoderma viride | Dieldrin | Not specified | Not specified | - | Ketoaldrin |

Experimental Protocols

Detailed, standardized protocols for the microbial transformation of endrin to this compound are not widely available. The following sections provide a generalized framework for key experiments based on protocols for pesticide degradation studies.

Microbial Culture and Inoculum Preparation

For Bacterial Cultures (e.g., Pseudomonas sp.):

-

Medium: Use a mineral salt medium (MSM) containing (per liter): (NH₄)₂SO₄, 2g; MgSO₄·7H₂O, 0.2g; CaCl₂·2H₂O, 0.01g; FeSO₄·7H₂O, 0.001g; Na₂HPO₄·12H₂O, 1.5g; and KH₂PO₄, 1.5g. Adjust the pH to 7.0-7.3.

-

Inoculum: Grow the bacterial strain in Luria-Bertani (LB) broth to the late exponential phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

For Fungal Cultures (e.g., Trichoderma sp.):

-

Medium: Use Potato Dextrose Broth (PDB) or a solid-state fermentation substrate like a mixture of wheat bran and rice.

-

Inoculum: Prepare a spore suspension from a mature culture grown on Potato Dextrose Agar (PDA). Harvest spores by washing the agar surface with a sterile solution of 0.1% Tween-80. Adjust the spore concentration using a hemocytometer to approximately 1 x 10⁷ spores/mL.

Biotransformation Assay

-

Setup: In sterile flasks, add the appropriate culture medium.

-

Substrate Addition: Add endrin (dissolved in a minimal amount of a suitable solvent like acetone or DMSO) to the desired final concentration (e.g., 10-50 mg/L). A solvent control (medium with solvent but no endrin) and a sterile control (medium with endrin but no inoculum) should be included.

-

Inoculation: Inoculate the flasks with the prepared bacterial or fungal inoculum.

-

Incubation: Incubate the flasks under appropriate conditions. For anaerobic bacterial transformation, incubate in an anaerobic chamber at a controlled temperature (e.g., 30-37°C). For fungal cultures, incubate at 25-30°C with or without shaking, depending on the species.

-

Sampling: Withdraw samples at regular time intervals for analysis.

Extraction of Endrin and this compound

-

Liquid-Liquid Extraction: For liquid cultures, acidify the sample to pH 2 with HCl. Extract the sample three times with an equal volume of a suitable organic solvent such as dichloromethane or a mixture of hexane and acetone.

-

Solid Phase Extraction (SPE): Alternatively, pass the sample through a C18 SPE cartridge. Elute the analytes with a suitable solvent.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the final residue in a small, known volume of a suitable solvent (e.g., hexane or isooctane) for analysis.

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrument: A gas chromatograph coupled with a mass spectrometer is the preferred method for confirmation and quantification.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Program: A temperature gradient program is used to separate endrin and this compound. For example, start at 100°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for endrin and this compound.

-

Quantification: Use an internal standard method for accurate quantification. Create a calibration curve using certified reference standards of endrin and this compound.

Visualizations

Proposed General Metabolic Pathway

References

- 1. Epoxide Formation on the Aromatic B Ring of Flavanone by Biphenyl Dioxygenase of Pseudomonas pseudoalcaligenes KF707 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Growth Conditions on the Viability of Trichoderma asperellum during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Transport of Endrin Ketone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endrin ketone is a primary and persistent degradation product of the organochlorine pesticide endrin. Formed through abiotic and biotic processes, its environmental behavior is of significant concern due to its potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key physicochemical properties, degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. Detailed experimental protocols, based on internationally recognized guidelines, are provided to facilitate further research.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For this compound, a combination of experimental and estimated data provides insight into its likely distribution and persistence in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₆O | [1] |

| Molecular Weight | 380.9 g/mol | [1] |

| Physical State | Solid | [2] |

| Water Solubility | Data not available (Endrin: 0.23 mg/L) | [3] |

| Vapor Pressure | Data not available (Endrin: 2.6 x 10⁻⁵ Pa) | [3] |

| Log Octanol-Water Partition Coefficient (Log K_ow) | 4.99 (calculated) | |

| Organic Carbon-Water Partition Coefficient (K_oc) | 5,500 - 90,000 (estimated) | |

| Henry's Law Constant | 2.02 x 10⁻⁸ atm-m³/mol (estimated) |

Note: Many of the physicochemical properties of this compound have not been experimentally determined and are estimated based on the properties of the parent compound, endrin, and computational models.

Environmental Fate

Formation of this compound

This compound is not intentionally produced or used; it is a transformation product of endrin in the environment. The primary pathways for its formation include:

-

Photodegradation: Endrin undergoes isomerization to this compound upon exposure to sunlight. In intense summer sunlight, approximately 50% of endrin can be converted to this compound within seven days.

-

Microbial Degradation: Microbial action, particularly under anaerobic conditions in soil and sediment, can also lead to the formation of this compound from endrin. Both fungi and bacteria have been implicated in this transformation.

-

Thermal Decomposition: At temperatures above 200°C, endrin can isomerize to form this compound and endrin aldehyde.

Figure 1: Primary formation pathways of this compound and endrin aldehyde from endrin.

Degradation of this compound

Information on the specific degradation rates and pathways of this compound itself is limited. However, based on its structure as a persistent organochlorine compound, it is expected to be highly resistant to further degradation.

-

Abiotic Degradation: As a chlorinated cyclodiene, this compound is expected to be resistant to hydrolysis. While it is formed through photodegradation of endrin, its own susceptibility to further phototransformation is not well-documented.

-

Biotic Degradation: No information could be found in the available literature on the biodegradation of this compound in soil or aquatic systems. Its high stability suggests that microbial degradation is likely to be a very slow process.

Environmental Persistence

Given its formation from the persistent pesticide endrin and its own recalcitrant chemical structure, this compound is expected to be highly persistent in the environment. Endrin itself can persist in soil for over 10 years, and its degradation to this compound is a slow process. This suggests that this compound, once formed, will likely reside in the environment for extended periods.

Environmental Transport

The transport of this compound between different environmental compartments is dictated by its physicochemical properties, primarily its low water solubility, low vapor pressure, and high affinity for organic matter.

Transport in Soil

With an estimated K_oc value ranging from 5,500 to 90,000, this compound is expected to be virtually immobile in soil and sediment. It will strongly adsorb to soil organic matter and clay particles, limiting its potential for leaching into groundwater. However, transport to surface waters can occur through erosion and runoff of contaminated soil particles.

Transport in Water

Due to its low water solubility, this compound is not expected to be present in high concentrations in the dissolved phase in aquatic environments. It will predominantly partition to suspended solids and bottom sediments. The estimated low Henry's Law constant indicates that volatilization from water surfaces is not a significant transport pathway.

Transport in Air

The low estimated vapor pressure of this compound suggests that it has a low potential for volatilization from soil or water surfaces. Any atmospheric presence is likely to be associated with particulate matter and subject to long-range atmospheric transport.

Figure 2: Conceptual diagram of this compound transport in the environment.

Bioaccumulation

The high calculated log K_ow of 4.99 suggests a significant potential for this compound to bioaccumulate in aquatic organisms. The estimated bioconcentration factor (BCF) is 3,500, indicating that aquatic organisms can accumulate this compound to concentrations many times higher than the surrounding water. This raises concerns about the potential for biomagnification through the food web.

Experimental Protocols

Detailed experimental studies are crucial for accurately assessing the environmental risk of this compound. The following section outlines key experimental protocols based on OECD and EPA guidelines.

Soil Adsorption/Desorption (OECD 106)

This study determines the soil organic carbon-water partition coefficient (K_oc), which is a key parameter for predicting the mobility of a substance in soil.

-

Principle: A batch equilibrium method is used where solutions of this compound of known concentration are equilibrated with soil samples of varying organic carbon content.

-

Procedure:

-

Prepare a stock solution of radiolabeled or non-labeled this compound in a suitable solvent.

-

Use a minimum of five different soil types with varying organic carbon content, pH, and texture.

-

Add a known volume of the this compound solution to a known mass of soil in a centrifuge tube.

-

Equilibrate the soil-solution mixtures by shaking for a predetermined period (e.g., 24 hours) at a constant temperature.

-

Separate the solid and aqueous phases by centrifugation.

-

Analyze the concentration of this compound in the aqueous phase using an appropriate analytical method (e.g., GC-MS).

-

Calculate the amount of this compound adsorbed to the soil by difference.

-

The adsorption coefficient (K_d) is calculated for each soil, and K_oc is determined by normalizing K_d to the organic carbon content of the soil.

-

Desorption can be studied by replacing the supernatant with a fresh solution and re-equilibrating.

-

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study provides data on the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.

-

Principle: Radiolabeled this compound is incubated with soil under controlled laboratory conditions, and the rate of its disappearance and the formation of transformation products are monitored over time.

-

Procedure:

-

Select at least three different soil types.

-

Treat the soil samples with a known concentration of ¹⁴C-labeled this compound.

-

For aerobic studies, maintain the soil at a specific moisture content and incubate in the dark at a constant temperature, ensuring adequate aeration.

-

For anaerobic studies, flood the soil with water and purge with an inert gas (e.g., nitrogen) to establish anaerobic conditions before incubation.

-

At various time intervals, extract replicate soil samples and analyze for the parent compound and transformation products using techniques such as HPLC with radiometric detection and LC-MS/MS for identification.

-

Determine the degradation kinetics and calculate the half-life (DT₅₀) of this compound.

-

Bioaccumulation in Fish (OECD 305)

This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.

-

Principle: Fish are exposed to a solution containing this compound at a constant concentration for a specified period (uptake phase), followed by a period in a clean medium (depuration phase).

-

Procedure:

-

Select a suitable fish species (e.g., zebrafish, rainbow trout).

-

Maintain the fish in a flow-through system with a constant concentration of this compound in the water during the uptake phase (typically 28 days).

-

At selected time intervals during the uptake and depuration phases, sample fish and water.

-

Analyze the concentration of this compound in whole fish tissue and in the water.

-

The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCF can also be calculated from the uptake and depuration rate constants.

-

Figure 3: General workflow for a fish bioaccumulation study (OECD 305).

Analytical Methods

The accurate quantification of this compound in environmental matrices is essential for fate and transport studies.

-

Extraction:

-

Water: Solid-phase extraction (SPE) or liquid-liquid extraction.

-

Soil/Sediment: Pressurized liquid extraction (PLE) or Soxhlet extraction.

-

-

Analysis: Gas chromatography with mass spectrometry (GC-MS) is the preferred method for the analysis of this compound. EPA Method 1699 (Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS) and EPA Method 8081B (Organochlorine Pesticides by Gas Chromatography) are relevant methods that include this compound.

Conclusion and Research Needs

This compound is a persistent and bioaccumulative transformation product of the legacy pesticide endrin. Its strong sorption to soil and sediment suggests limited mobility, but its potential for bioaccumulation in aquatic organisms is a significant concern. While its formation pathways are generally understood, there is a critical need for more experimental data on its own degradation rates, mobility, and bioaccumulation potential to accurately assess its environmental risk. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps. Further research should focus on conducting studies according to these standardized guidelines to obtain reliable, quantitative data on the environmental fate and transport of this compound.

References

Endrin Ketone in Soil and Sediment: An In-Depth Technical Guide on its Persistence

A notable scarcity of direct research exists regarding the persistence and degradation kinetics of endrin ketone in soil and sediment. Much of the available data focuses on its precursor, the highly persistent organochlorine pesticide endrin. This guide synthesizes the current understanding of endrin's environmental fate as a means to infer the behavior of this compound, outlines the transformation pathways leading to this compound formation, details analytical methodologies for its detection, and proposes experimental designs for future research into its persistence.

Endrin, a stereoisomer of dieldrin, was used extensively as an insecticide, rodenticide, and avicide until its ban in many countries due to its high toxicity and environmental persistence.[1] this compound is a primary degradation product of endrin, formed through environmental transformation processes.[1][2] It is also found as an impurity in technical-grade endrin.[3] The presence of this compound in soil and sediment, often at hazardous waste sites, is a significant concern due to its expected recalcitrance and potential toxicity.[4]

Formation of this compound

The primary pathway for the formation of this compound in the environment is the transformation of endrin. This conversion is influenced by several abiotic factors:

-

Photodecomposition: Exposure to sunlight, particularly ultraviolet (UV) radiation, is a major driver for the isomerization of endrin to this compound on soil and plant surfaces. In intense summer sunlight, approximately 50% of endrin can be converted to δ-ketoendrin (this compound) within seven days.

-

Thermal Decomposition: High temperatures (above 200°C) can also induce the transformation of endrin into this compound and endrin aldehyde. This is particularly relevant in the context of gas chromatography analysis, where high inlet temperatures can cause artificial degradation of endrin.

While microbial degradation of endrin has been observed, particularly under anaerobic conditions, the formation of this compound as a major microbial metabolite is not as well-documented as its formation through abiotic processes.

Persistence of Endrin and Inferred Persistence of this compound

Direct quantitative data on the half-life and degradation rates of this compound in soil and sediment are not available in the reviewed scientific literature. However, based on its chemical structure as a polycyclic chlorinated hydrocarbon and the data for its parent compound, this compound is expected to be highly persistent.

Endrin is known to be extremely persistent in the environment, with an estimated half-life in soil of up to 14 years. It adsorbs strongly to soil and sediment particles, making it relatively immobile and less available for degradation. Given that this compound shares a similar chemical backbone, it is reasonable to infer that it exhibits comparable or even greater persistence. The estimated high octanol-water partition coefficient (log Kow) and soil organic carbon-water partitioning coefficient (Koc) for this compound suggest a strong tendency for sorption to soil and sediment, further limiting its degradation and mobility.

Table 1: Quantitative Data on Endrin Persistence in Soil

| Parameter | Value | Conditions | Reference |

| Half-life | Up to 14 years | Field conditions, well-drained agricultural soil | |

| Half-life | 5-9 days (isomerization to this compound) | Intense summer sunlight on a solid surface | |

| Persistence | 41% remaining after 14 years | Agricultural field application |

Table 2: Estimated Physicochemical Properties and Persistence of this compound

| Parameter | Estimated Value/Characteristic | Implication for Persistence | Reference |

| Soil Adsorption Coefficient (Koc) | High | Strong sorption to soil and sediment, leading to immobility and reduced bioavailability for degradation. | |

| Volatility | Low | Unlikely to be a significant dissipation pathway from soil. | |

| Biodegradation | Likely to be very slow | The complex, chlorinated structure is resistant to microbial attack. | Inferred from endrin data |

| Photodegradation | Stable photoproduct of endrin | While formed by sunlight, its subsequent photodegradation rate is unknown but expected to be slow. |

Signaling Pathways and Degradation Mechanisms

There is a significant lack of information regarding specific signaling pathways involved in the microbial degradation of endrin and, consequently, this compound. Research on the microbial degradation of other cyclodiene pesticides like dieldrin suggests that both aerobic and anaerobic microorganisms can be involved, utilizing various enzymatic pathways including oxidation, reduction, and hydroxylation. However, the exact enzymes and genetic pathways responsible for the breakdown of the endrin and this compound structure are not well-elucidated.

The primary known transformation pathway is the abiotic conversion of endrin to this compound. Further degradation of this compound is not well-documented in the literature.

Experimental Protocols

Due to the absence of specific studies on this compound persistence, this section details a general experimental protocol for assessing the persistence of a compound like this compound in soil and sediment, based on established methods for other persistent organic pollutants.

Soil/Sediment Collection and Characterization

-

Sample Collection: Collect surface soil (0-15 cm) or sediment from a location with no prior history of pesticide contamination.

-

Sample Preparation: Air-dry the samples, gently crush them to pass through a 2-mm sieve, and homogenize thoroughly.

-

Characterization: Analyze the physical and chemical properties of the soil/sediment, including pH, organic carbon content, particle size distribution (sand, silt, clay), and microbial biomass.

Laboratory Incubation Study

-

Spiking: Treat a known mass of the prepared soil or sediment with a standard solution of this compound in a suitable solvent (e.g., acetone). The solvent should be allowed to evaporate completely.

-

Incubation: Place the treated samples in incubation vessels (e.g., glass jars) and adjust the moisture content to a specific level (e.g., 60% of water holding capacity for soil). For sediment studies, a sediment-water slurry is typically used.

-

Experimental Conditions:

-

Aerobic vs. Anaerobic: For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the vessels with an inert gas (e.g., nitrogen) and seal them.

-

Temperature and Light: Maintain a constant temperature (e.g., 25°C) and incubate in the dark to exclude photodegradation. A parallel study under a controlled light source can be conducted to assess photodegradation.

-

-

Sampling: Collect triplicate samples at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 180, and 365 days).

-

Extraction: Extract this compound from the soil/sediment samples using an appropriate solvent system (e.g., hexane:acetone mixture) and extraction technique (e.g., sonication, accelerated solvent extraction).

-

Analysis: Quantify the concentration of this compound in the extracts using gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

-

Data Analysis: Calculate the half-life (DT50) of this compound using first-order degradation kinetics.

Analytical Methods for this compound Detection

The accurate quantification of this compound in complex environmental matrices like soil and sediment is crucial for persistence studies. The standard analytical approach involves solvent extraction followed by gas chromatographic analysis.

-

Extraction: Common extraction techniques include Soxhlet extraction, ultrasonic extraction, and accelerated solvent extraction (ASE). A mixture of hexane and acetone is often used as the extraction solvent.

-

Cleanup: The extracts may require cleanup to remove interfering co-extracted substances. This can be achieved using techniques like solid-phase extraction (SPE) with Florisil or silica gel.

-

Instrumentation:

-

Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for the detection of halogenated compounds like this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This provides more definitive identification and confirmation of the analyte based on its mass spectrum.

-

According to U.S. EPA Method 8081B, the analysis of endrin and its degradation products requires careful monitoring of analytical conditions to prevent thermal breakdown in the GC inlet.

Conclusion and Future Research Directions

While a definitive quantitative assessment of this compound persistence in soil and sediment remains elusive due to a lack of direct research, the available evidence strongly suggests that it is a highly persistent and immobile compound. Its formation from the already persistent pesticide endrin, coupled with its chemical properties, underscores the potential for long-term environmental contamination.

Future research should prioritize laboratory and field studies to determine the degradation kinetics and half-life of this compound in various soil and sediment types under different environmental conditions (aerobic, anaerobic, varying temperature, and moisture). Investigating the potential for microbial degradation and identifying the microorganisms and enzymatic pathways involved would be crucial for developing potential bioremediation strategies. A comprehensive understanding of the environmental fate of this compound is essential for accurate risk assessment and the development of effective management strategies for contaminated sites.

References

Bioaccumulation Potential of Endrin Ketone in Aquatic Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin ketone is a primary transformation product of the organochlorine pesticide endrin, formed via photo-isomerization in the aquatic environment. While direct experimental data on the bioaccumulation of this compound in aquatic life is limited, its physicochemical properties, particularly its estimated high octanol-water partition coefficient (log Kow), suggest a significant potential for bioconcentration. This technical guide synthesizes the available information on endrin and its metabolites to provide a comprehensive overview of the potential for this compound to accumulate in aquatic organisms. It includes estimated bioconcentration factors, discusses the metabolic pathways leading to its formation, and outlines standardized experimental protocols for its future assessment. This document aims to serve as a critical resource for researchers investigating the environmental fate and ecotoxicology of endrin and its derivatives.

Introduction

Endrin, an organochlorine pesticide, has been banned in many countries due to its high toxicity, persistence, and potential for bioaccumulation.[1][2] Its transformation in the environment leads to the formation of metabolites, including endrin aldehyde and this compound.[2][3] this compound is primarily formed when endrin is exposed to sunlight in surface waters.[4] Understanding the bioaccumulation potential of these metabolites is crucial for a complete assessment of the environmental risk posed by endrin contamination. This guide focuses specifically on the bioaccumulation potential of this compound in aquatic ecosystems.

Estimated Bioaccumulation Potential

A chemical's log Kow is a key parameter in predicting its tendency to partition from water into the fatty tissues of aquatic organisms. A higher log Kow value generally corresponds to a greater potential for bioaccumulation.

Table 1: Estimated Physicochemical Properties and Bioconcentration Factor of this compound

| Parameter | Estimated Value | Reference |

| log Kow | 4.99 | |

| Bioconcentration Factor (BCF) | 3,500 |

An estimated BCF value of 3,500 indicates a high potential for this compound to be bioconcentrated from water by aquatic organisms. For context, substances with a BCF greater than 2,000 are considered bio-accumulative, and those with a BCF greater than 5,000 are considered very bio-accumulative under regulations like REACH.

Metabolism of Endrin to this compound

This compound is a metabolic product of endrin in various organisms. The primary metabolic pathway involves the oxidation of the methylene bridge in the endrin molecule to form syn- and anti-12-hydroxyendrin, which is then further dehydrogenated to produce 12-ketoendrin (this compound). This metabolic conversion is a critical consideration in assessing the overall bioaccumulation and toxicity of endrin, as the parent compound can be transformed into the more persistent ketone form within the organism.

Caption: Metabolic pathway of endrin to this compound.

Experimental Protocols for Assessing Bioaccumulation

To definitively determine the bioaccumulation potential of this compound, standardized laboratory studies are required. The following section outlines a generalized experimental protocol based on established guidelines for fish bioconcentration studies, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Fish Bioconcentration Flow-Through Test (Adapted from OECD Guideline 305)

This test is designed to measure the bioconcentration of a chemical in fish from water under flow-through conditions. It consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.

4.1.1. Test Organisms

-

Species: A species with a low lipid content and a known history in bioaccumulation studies, such as the Fathead minnow (Pimephales promelas) or Zebrafish (Danio rerio).

-

Source: From a single stock, disease-free, and acclimated to the test conditions for at least two weeks.

4.1.2. Test Substance and System

-

Test Substance: this compound, analytical grade.

-

Test System: A flow-through system that maintains a constant concentration of the test substance in the water.

-

Water: Reconstituted or natural water with known quality parameters (pH, hardness, dissolved oxygen).

4.1.3. Experimental Procedure

-

Uptake Phase:

-

Fish are exposed to a constant, sublethal concentration of this compound in the water.

-

The duration of the uptake phase is typically 28 days but can be extended if a steady state is not reached.

-

Water and fish samples are collected at regular intervals to determine the concentration of this compound.

-

-

Depuration Phase:

-

After the uptake phase, the remaining fish are transferred to clean, untreated water.

-

The duration of the depuration phase is determined by the rate at which the substance is eliminated from the fish tissues.

-

Fish are sampled at regular intervals to measure the decrease in the concentration of this compound.

-

4.1.4. Analytical Methods

-

Extraction: Extraction of this compound from water and fish tissue samples using appropriate organic solvents.

-

Analysis: Quantification of this compound concentrations using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS), following methods similar to EPA Method 8081B.

4.1.5. Data Analysis

-

The steady-state bioconcentration factor (BCFss) is calculated as the ratio of the concentration of this compound in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

The kinetic bioconcentration factor (BCFk) can also be calculated from the uptake and depuration rate constants.

References

The Silent Threat: A Technical Guide to the Toxicological Effects of Endrin Ketone on Wildlife

For Researchers, Scientists, and Drug Development Professionals

Foreword

Endrin, a now-banned organochlorine pesticide, continues to cast a long shadow over ecosystems due to its persistence and propensity for biotransformation. A primary metabolite of endrin, endrin ketone (also known as 12-ketoendrin), presents a complex and often overlooked toxicological threat to wildlife. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the toxicological effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. The information presented herein is intended to support researchers, scientists, and drug development professionals in assessing the environmental risks associated with endrin and its metabolites, and in understanding the neurotoxic pathways that may inform novel drug discovery.

Executive Summary

This compound is a significant and highly toxic metabolite of the cyclodiene pesticide endrin. While data specifically on this compound is less abundant than for its parent compound, available research indicates it is a potent neurotoxin. The primary mechanism of action for endrin and its ketone metabolite is the antagonism of the gamma-aminobutyric acid (GABA) type A receptor, leading to central nervous system hyperexcitability, convulsions, and death.

A critical finding in the toxicology of this compound is the significant species-specific variation in its formation and toxicity. In rats, this compound is reported to be five times more toxic than endrin, and is considered the ultimate toxicant.[1][2] Conversely, studies in avian species, such as hens, have shown that endrin is not significantly metabolized to this compound, suggesting that the parent compound is the primary toxic agent in birds.[1][2] This guide will present the available quantitative toxicity data, detail relevant experimental protocols, and visualize the key metabolic and signaling pathways to provide a comprehensive overview of the current state of knowledge on this compound's impact on wildlife.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of this compound and its parent compound, endrin, to various wildlife and laboratory animal species. The data for endrin is provided for comparative purposes and to serve as a proxy where specific data for this compound is unavailable, particularly for aquatic and avian species.

Table 2.1: Acute Oral Toxicity of this compound

| Species | Endpoint | Value | Reference(s) |

| Rat (Rattus norvegicus) | LD50 | 10 mg/kg | [3] |

| Rat (Rattus norvegicus) | Relative Toxicity | ~5 times more toxic than endrin |

Table 2.2: Acute Oral and Dermal Toxicity of Endrin

| Species | Endpoint | Value (mg/kg) | Reference(s) |

| Rat (Rattus norvegicus) - male | Oral LD50 | 7.5 - 17.5 | |

| Rat (Rattus norvegicus) - female | Oral LD50 | 5 - 15 | |

| Rabbit (Oryctolagus cuniculus) | Oral LD50 | 5 - 10 | |

| Mallard (Anas platyrhynchos) | Oral LD50 | 5.64 | |

| Pheasant (Phasianus colchicus) | Oral LD50 | 1.78 | |

| Bobwhite quail (Colinus virginianus) | Oral LD50 | 1.19 | |

| Rat (Rattus norvegicus) | Dermal LD50 | 15 |

Table 2.3: Aquatic Toxicity of Endrin

| Species | Endpoint (96-hour) | Value (µg/L) | Reference(s) |

| Rainbow trout (Oncorhynchus mykiss) | LC50 | 0.6 | |

| Bluegill (Lepomis macrochirus) | LC50 | 0.3 | |

| Sheepshead minnow (Cyprinodon variegatus) | LC50 | 0.34 | |

| Pink shrimp (Penaeus duorarum) | LC50 | 0.037 | |

| Stonefly (Pteronarcys dorsata) | LC50 | 0.5 | |

| Daphnia (Daphnia magna) | EC50 | 4.6 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. As specific protocols for this compound are scarce, this section provides a representative methodology for an acute oral toxicity study in a rodent model, based on OECD Guideline 423, and a general protocol for aquatic toxicity testing.

Acute Oral Toxicity Testing in Rodents (Adapted from OECD Guideline 423)

This protocol describes the Acute Toxic Class Method, a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.

Objective: To determine the acute oral toxicity of a test substance, such as this compound.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often slightly more sensitive. Animals are caged individually and acclimated for at least 5 days before dosing.

Housing and Feeding: Animals are housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.

Dosing Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered as a single dose by oral gavage.

-

The volume administered is kept as low as possible, typically 1-2 mL/100g body weight.

-

A stepwise procedure is used, starting with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on any existing information about the substance's toxicity.

-

Three animals are used in the first step. The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the next step uses a lower dose.

-

If no mortality occurs, the next step uses a higher dose.

-

Observations:

-

Animals are observed for clinical signs of toxicity and mortality frequently on the day of dosing and at least once daily for 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weights are recorded at the start of the study, weekly, and at the end of the 14-day observation period.

Pathology: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

Data Analysis: The LD50 is not calculated directly, but the substance is classified into a toxicity category based on the dose levels at which mortality is observed.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Aquatic Toxicity Testing

A generalized protocol for determining the acute toxicity of a substance to fish in a static-renewal test.

Objective: To determine the 96-hour LC50 of a test substance, such as this compound, for a representative fish species.

Test Organism: A standard test species such as rainbow trout (Oncorhynchus mykiss) or fathead minnow (Pimephales promelas). Early life stages are often the most sensitive.

Test System: Glass aquaria containing a defined volume of dilution water with controlled temperature, pH, and hardness.

Procedure:

-

A range of test concentrations and a control (no test substance) are prepared.

-

Fish are randomly distributed among the test aquaria.

-

The test solutions are renewed daily (static-renewal) to maintain the test concentrations.

-

Observations for mortality and sublethal effects (e.g., loss of equilibrium, erratic swimming) are made at 24, 48, 72, and 96 hours.

-

Water quality parameters (temperature, pH, dissolved oxygen) are monitored daily.

Data Analysis: The LC50 and its 95% confidence intervals are calculated for each observation period using statistical methods such as the probit, logit, or moving average method.

Signaling Pathways and Mechanisms of Action

The primary mechanism of neurotoxicity for endrin and its ketone metabolite is the non-competitive antagonism of the GABAa receptor in the central nervous system.

GABAa Receptor Antagonism

The GABAa receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

This compound, like other cyclodiene insecticides, binds to a site within the chloride channel of the GABAa receptor. This binding blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The loss of this inhibitory signal leads to a state of uncontrolled neuronal firing, resulting in the characteristic symptoms of poisoning: hyperexcitability, tremors, convulsions, and ultimately, death.

Caption: Mechanism of GABAa receptor antagonism by this compound.

Biotransformation of Endrin to this compound

The formation of this compound from endrin is a key metabolic step that, in some species, significantly increases toxicity. This biotransformation is primarily a detoxification pathway in some organisms, while in others it leads to bioactivation.

Caption: Metabolic pathway of endrin to this compound.

Analytical Methods

The detection and quantification of this compound in biological and environmental samples are typically performed using gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).

A general analytical workflow involves:

-

Extraction: The sample (e.g., tissue, soil, water) is extracted with an organic solvent.

-

Cleanup: The extract is purified to remove interfering substances. This may involve techniques such as solid-phase extraction (SPE) or gel permeation chromatography.

-

Analysis: The cleaned extract is injected into the GC-MS system for separation and detection.

Conclusion and Future Directions

This compound is a potent neurotoxicant and a significant metabolite of endrin in some species. Its primary mechanism of action, the antagonism of the GABAa receptor, is well-established for cyclodiene insecticides. However, there are significant knowledge gaps regarding the toxicology of this compound in a wide range of wildlife species. The pronounced species-specific differences in metabolism and toxicity highlight the need for further research to accurately assess the environmental risk posed by endrin contamination.

Future research should focus on:

-

Determining the acute and chronic toxicity of this compound in a broader range of avian, aquatic, and invertebrate species.

-

Investigating the sublethal effects of this compound on reproduction, development, and behavior in wildlife.

-

Elucidating the specific binding kinetics of this compound with the GABAa receptor across different species to better understand the observed differences in toxicity.

A more complete understanding of the toxicological profile of this compound is essential for the effective management of contaminated sites and the protection of wildlife populations.

References

Endrin ketone as a marker for historical pesticide use

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Endrin, a now-banned organochlorine pesticide, and its persistent degradation product, endrin ketone, serve as crucial chemical markers for assessing historical pesticide contamination. Due to its long half-life in soil and sediment, the presence of this compound provides a reliable indicator of past endrin use, even decades after its application has ceased. This technical guide provides a comprehensive overview of this compound's formation, environmental fate, and analytical determination. Detailed experimental protocols for sample extraction and analysis are provided, alongside a summary of available quantitative data. Furthermore, this guide elucidates the toxicological significance of endrin exposure, focusing on its neurotoxic mechanism of action, to aid researchers in understanding the potential biological consequences of historical contamination.

Introduction: Endrin and the Legacy of Organochlorine Pesticides

Endrin is a stereoisomer of dieldrin that was widely used as an insecticide, rodenticide, and avicide from the 1950s until its use was broadly prohibited in the 1980s due to its high toxicity and environmental persistence. As a persistent organic pollutant (POP), endrin and its metabolites continue to be a concern for environmental and human health.

Endrin itself can degrade in the environment through various processes, primarily photodecomposition and microbial action, to form more stable and persistent metabolites, including endrin aldehyde and this compound.[1][2] The slow degradation of these compounds makes them excellent long-term markers of historical pesticide application.

Formation and Persistence of this compound

Endrin transforms into this compound primarily through two pathways:

-

Photodecomposition: Exposure to sunlight, particularly UV radiation, can cause the isomerization of endrin to this compound.[1] This process is a significant factor in the disappearance of endrin from soil surfaces.

-

Microbial Degradation: Under certain environmental conditions, particularly anaerobic conditions in soil and sediment, microorganisms can metabolize endrin to this compound.[3]

This compound is highly persistent in the environment, with a strong affinity for soil and sediment, making it relatively immobile.[3] Its presence in these matrices indicates historical contamination, as it is not a commercial product itself but a byproduct of endrin degradation. The estimated half-life of endrin in soil can be over 10 years, and its transformation products, like this compound, can be detected in soils many years after the initial application.

This compound as a Historical Marker

The detection of this compound in environmental samples serves as a definitive marker of historical endrin use for several key reasons:

-

Persistence: this compound's stability in soil and sediment allows it to remain detectable for extended periods.

-

Specificity: As a primary degradation product of endrin, its presence is directly linked to the historical application of this specific pesticide.

-

Lack of Commercial Use: this compound was not commercially produced or used, meaning its presence is a direct result of environmental transformation of endrin.

Consequently, environmental monitoring programs and site assessments for historical pesticide contamination often include this compound in their analytical suites to build a comprehensive picture of past agricultural or industrial activities. Endrin and its metabolites, including this compound, have been identified at numerous hazardous waste sites, such as those on the EPA's National Priorities List (NPL).

Quantitative Data on this compound in Environmental Matrices

While the presence of this compound is a significant qualitative indicator, quantitative data provides crucial information for risk assessment and remediation efforts. However, consolidated quantitative data for this compound is sparse in publicly available literature. The following table summarizes the limited data found.

| Matrix | Location/Study | Concentration Range | Notes | Reference |

| Food | 1989 FDA Survey | 0.007% detection frequency | This is a detection frequency, not a concentration. | |

| Human Fat | Study on workers in an endrin manufacturing plant | <0.0004 ppm | Refers to the 9-keto metabolite of endrin. |

Experimental Protocols for this compound Analysis

The accurate determination of this compound in environmental samples requires robust extraction, cleanup, and analytical procedures. The following protocols are based on established methodologies, such as EPA Method 8081B for organochlorine pesticides.

Sample Extraction

6.1.1 Soxhlet Extraction (Adapted from EPA Method 3540C)

This classical technique is suitable for solid and semi-solid samples like soil and sediment.

-

Sample Preparation: Homogenize the sample and weigh out approximately 10-30 g. Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

-

Extraction Thimble: Place the sample-sodium sulfate mixture into a cellulose extraction thimble.

-

Apparatus Setup: Place the thimble in a Soxhlet extractor. Add the extraction solvent (e.g., a 1:1 mixture of hexane and acetone) to a round-bottom flask connected to the extractor.

-

Extraction: Heat the solvent to reflux. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, extracting the analytes. The solvent will then siphon back into the flask. Continue the extraction for 16-24 hours at a rate of 4-6 cycles per hour.

-

Concentration: After extraction, cool the extract and concentrate it using a Kuderna-Danish (K-D) concentrator to a final volume of 1-10 mL.

6.1.2 Ultrasonic Solvent Extraction (USE)

This method offers a faster alternative to Soxhlet extraction with reduced solvent consumption.

-

Sample Preparation: Weigh approximately 10-30 g of the homogenized sample into a beaker. Mix with anhydrous sodium sulfate.

-

Solvent Addition: Add the extraction solvent (e.g., a 1:1 mixture of hexane and acetone) to the sample.

-

Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the sample for a predetermined time (e.g., 20 minutes). The process may be repeated with fresh solvent for improved recovery.

-

Separation and Concentration: Decant the solvent extract. Concentrate the extract as described for the Soxhlet method.

Extract Cleanup (Adapted from EPA Method 3620C - Florisil Cleanup)

Cleanup is often necessary to remove interfering compounds from the sample extract before instrumental analysis.

-